![molecular formula C19H17NO B3031972 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol CAS No. 897035-09-5](/img/structure/B3031972.png)
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
Synthesis Analysis
A new efficient DEAD-promoted oxidative Ugi/Wittig reaction for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles has been developed . The one-pot reactions of odorless isocyano (triphenylphosphoranylidene)acetates, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines produced polysubstituted 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles directly in good yields in the presence of DEAD oxidant .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroisoquinoline is C9H11N .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
- THIQ derivatives exhibit promising antimicrobial effects against various pathogens, including bacteria, fungi, and viruses. Researchers have explored their potential as novel antibiotics and antifungal agents .
- THIQ-based compounds have demonstrated neuroprotective properties. They modulate neurotransmitter systems, enhance neuronal survival, and mitigate neurodegenerative conditions. These effects make them valuable candidates for treating disorders like Alzheimer’s and Parkinson’s disease .
- THIQ analogs possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. These compounds could contribute to the development of anti-inflammatory drugs .
- Some THIQ derivatives exhibit analgesic effects by interacting with opioid receptors. Researchers are investigating their use as pain-relieving agents .
- THIQ-based compounds have shown promise in cancer research. They interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Scientists explore their potential as targeted anticancer therapies .
- Researchers have developed synthetic methods to access THIQ derivatives efficiently. These strategies involve cyclization reactions and functional group modifications. Understanding these synthetic pathways is crucial for designing novel analogs .
Antimicrobial Properties
Neuroprotective Effects
Anti-inflammatory Activity
Analgesic Potential
Anticancer Research
Synthetic Strategies and Core Scaffold Construction
Future Directions
Due to the diverse biological activities of THIQ based natural and synthetic compounds against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-19-16-8-4-2-5-13(16)9-10-17(19)18-15-7-3-1-6-14(15)11-12-20-18/h1-10,18,20-21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWKBGPOULHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470063 |
Source
|
Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |
CAS RN |
897035-09-5 |
Source
|
Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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